molecular formula C17H19N3O3 B8787539 1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-Piperidinecarboxamide

1-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-4-Piperidinecarboxamide

Cat. No. B8787539
M. Wt: 313.35 g/mol
InChI Key: HHOMFMMELDHXQQ-UHFFFAOYSA-N
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Patent
US07666888B2

Procedure details

5-Methyl-3-phenylisooxazole-4-carboxylic acid (40 mg, 0.197 mmol), isonipecotamide (27.5 mg, 0.215 mmol), O-(benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (86.2 mg, 0.268 mmol) and diisopropylethylamine (25.4 mg, 0.197 mmol) were mixed in dimethylformamide (1.5 mL) and stirred at room temperature. Solvent was evaporated in vacuo, and the residue was taken up in methanol (1 mL), filtered and purified by preparative chromatography. The combined fractions were partitioned between NaHCO3 (sat) and ethylacetate. The organic layer was washed with water and concentrated in vacuo to afford the title compound. HRMS (ESI, pos. ion) m/z calcd for C17H19N3O3: 313.1426, found 313.1431.
Quantity
40 mg
Type
reactant
Reaction Step One
Quantity
27.5 mg
Type
reactant
Reaction Step One
Quantity
86.2 mg
Type
reactant
Reaction Step One
Quantity
25.4 mg
Type
reactant
Reaction Step One
Quantity
1.5 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:12]=[CH:11][CH:10]=[CH:9][CH:8]=2)[C:3]=1[C:13]([OH:15])=O.[NH:16]1[CH2:24][CH2:23][CH:19]([C:20]([NH2:22])=[O:21])[CH2:18][CH2:17]1.F[B-](F)(F)F.N1(OC(N(C)C)=[N+](C)C)C2C=CC=CC=2N=N1.C(N(C(C)C)CC)(C)C>CN(C)C=O>[CH3:1][C:2]1[O:6][N:5]=[C:4]([C:7]2[CH:8]=[CH:9][CH:10]=[CH:11][CH:12]=2)[C:3]=1[C:13]([N:16]1[CH2:24][CH2:23][CH:19]([C:20]([NH2:22])=[O:21])[CH2:18][CH2:17]1)=[O:15] |f:2.3|

Inputs

Step One
Name
Quantity
40 mg
Type
reactant
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)O
Name
Quantity
27.5 mg
Type
reactant
Smiles
N1CCC(C(=O)N)CC1
Name
Quantity
86.2 mg
Type
reactant
Smiles
F[B-](F)(F)F.N1(N=NC2=C1C=CC=C2)OC(=[N+](C)C)N(C)C
Name
Quantity
25.4 mg
Type
reactant
Smiles
C(C)(C)N(CC)C(C)C
Name
Quantity
1.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Solvent was evaporated in vacuo
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
purified by preparative chromatography
CUSTOM
Type
CUSTOM
Details
The combined fractions were partitioned between NaHCO3 (sat) and ethylacetate
WASH
Type
WASH
Details
The organic layer was washed with water
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CC1=C(C(=NO1)C1=CC=CC=C1)C(=O)N1CCC(CC1)C(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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